An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine 3,4-Dipalmitate
An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine 3,4-Dipalmitate
Foreword: Beyond Vitamin B6 – Engineering Lipophilicity for Enhanced Bioavailability and Application
Vitamin B6, in its common form as pyridoxine hydrochloride, is a cornerstone of cellular metabolism, acting as a vital water-soluble coenzyme in over 100 enzymatic reactions.[1] Its applications in pharmaceuticals and nutrition are well-established.[2][3] However, the inherent hydrophilicity of pyridoxine presents significant limitations for certain applications, particularly in topical delivery and specialized drug delivery systems, where the ability to traverse lipid-rich biological membranes is paramount.
This guide delves into a strategic modification of the parent vitamin: Pyridoxine 3,4-Dipalmitate . By esterifying the hydroxyl groups at the 3 and 4 positions of the pyridine ring with palmitic acid, a 16-carbon saturated fatty acid, the resulting molecule is transformed into a highly lipophilic entity. This chemical re-engineering dramatically alters its physicochemical properties, unlocking new potential in dermatology, cosmetics, and advanced drug delivery.[4]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical characteristics of Pyridoxine 3,4-Dipalmitate, the rationale behind its analytical characterization, and insights into its functional applications.
Molecular and Structural Characteristics
Understanding the fundamental structure of Pyridoxine 3,4-Dipalmitate is key to interpreting its behavior. The molecule consists of the central 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine core of pyridoxine, with two palmitate chains attached via ester linkages.
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IUPAC Name: [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate[5]
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CAS Number: 992-42-7[5]
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Molecular Formula: C₄₀H₇₁NO₅[5]
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Molecular Weight: 646.0 g/mol [5]
Caption: Molecular structure of Pyridoxine 3,4-Dipalmitate.
Core Physicochemical Properties
The esterification with two long alkyl chains drastically shifts the properties from those of the hydrophilic parent, Pyridoxine HCl.
Physical State and Appearance
Pyridoxine 3,4-dipalmitate presents as a white to off-white crystalline powder and is odorless.[4] This contrasts with Pyridoxine HCl, which also exists as a white crystalline powder but has a slightly sour and bitter taste.[6]
Melting Point
The melting point is a critical indicator of purity and crystalline structure.
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Reported Melting Point: 88.0 to 92.0 °C[7]
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Comparison: The parent, Pyridoxine HCl, has a much higher melting point of 205–209 °C (with decomposition).[6] The significant decrease is due to the disruption of the strong intermolecular hydrogen bonding and ionic interactions present in the Pyridoxine HCl crystal lattice by the bulky, non-polar palmitate chains.
Solubility Profile
The most profound change is in solubility. This property dictates the vehicle and formulation choices for its application.
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Water: Insoluble.[4]
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Oils/Lipids: Readily soluble.[4]
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Ethanol: Slightly soluble, with solubility increasing with heat.[4]
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Other Solvents: Predicted to be soluble in non-polar organic solvents like chloroform and ether, a reversal of the parent compound's profile.[6]
Rationale: The two C16 palmitate chains create a dominant non-polar character, making the molecule highly lipophilic. This is quantified by its high calculated LogP value.
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior in biological systems.
| Property | Pyridoxine 3,4-Dipalmitate | Pyridoxine (Parent) | Significance of Difference |
| Molecular Weight ( g/mol ) | 646.0[5] | 169.18[8] | Substantial increase due to the addition of two palmitate chains. |
| XLogP3 (Lipophilicity) | 14.5[5][7] | -0.6 | A dramatic shift from hydrophilic to highly lipophilic, predicting high affinity for lipid membranes and poor aqueous solubility. |
| Hydrogen Bond Donors | 1[5][7] | 4 | Reduced H-bond donating capacity limits interaction with water. |
| Hydrogen Bond Acceptors | 6[5][7] | 4 | Increased H-bond acceptors (ester carbonyls), but accessibility is sterically hindered by alkyl chains. |
| Rotatable Bond Count | 34[5][7] | 3 | High flexibility due to the long alkyl chains, influencing its interaction with lipid bilayers. |
Stability Profile: A Key Advantage
A primary motivation for creating lipophilic derivatives of vitamins is to enhance their stability in formulations.
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Photostability: Pyridoxine is known to be sensitive to light.[8] Esterification can offer a degree of protection against photodegradation, although amber or opaque packaging remains a recommendation for formulations.
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pH Stability & Hydrolysis: Pyridoxine is most stable in a pH range of 5 to 7 and can decompose at pH values below 3 or above 9.[8] Pyridoxine 3,4-dipalmitate is susceptible to hydrolysis back to pyridoxine and palmitic acid under strongly acidic or alkaline conditions. This hydrolysis is a critical aspect of its function as a prodrug, as skin or cellular esterases can cleave the ester bonds to release the active vitamin B6 intracellularly.[9]
Proposed Synthesis and Analytical Characterization Workflow
As a Senior Application Scientist, developing robust synthesis and analysis plans is crucial. While specific industrial synthesis routes are often proprietary, a scientifically sound approach can be designed based on fundamental organic chemistry.
Proposed Synthesis Pathway
The synthesis involves a direct esterification reaction. The choice of reagents is critical to ensure selectivity and high yield.
Sources
- 1. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 2. Pyridoxine - Wikipedia [en.wikipedia.org]
- 3. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]
- 5. Pyridoxine 3,4-Dipalmitate | C40H71NO5 | CID 10175530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vitamin B6 [jxtxpharm.com]
- 7. echemi.com [echemi.com]
- 8. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]
- 9. Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases - PubMed [pubmed.ncbi.nlm.nih.gov]
